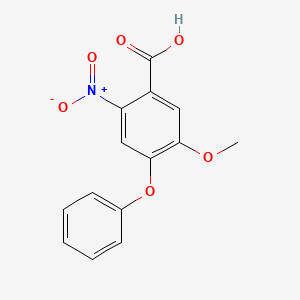

5-Methoxy-2-nitro-4-phenoxybenzoic acid

Description

5-Methoxy-2-nitro-4-phenoxybenzoic acid is a nitro-substituted benzoic acid derivative characterized by methoxy (‑OCH₃), nitro (‑NO₂), and phenoxy (‑OPh) groups at positions 5, 2, and 4, respectively.

Properties

Molecular Formula |

C14H11NO6 |

|---|---|

Molecular Weight |

289.24 g/mol |

IUPAC Name |

5-methoxy-2-nitro-4-phenoxybenzoic acid |

InChI |

InChI=1S/C14H11NO6/c1-20-12-7-10(14(16)17)11(15(18)19)8-13(12)21-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) |

InChI Key |

BJJDKRPRWZGPSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-nitro-4-phenoxybenzoic acid typically involves the nitration of 5-methoxy-2-phenoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-nitro-4-phenoxybenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide, potassium tert-butoxide.

Esterification: Methanol with sulfuric acid as a catalyst.

Major Products Formed

Reduction: 5-Methoxy-2-amino-4-phenoxybenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Esterification: Methyl 5-methoxy-2-nitro-4-phenoxybenzoate.

Scientific Research Applications

5-Methoxy-2-nitro-4-phenoxybenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-nitro-4-phenoxybenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy and phenoxy groups can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Core

Key structural analogues differ in substituent type and position, impacting physicochemical and biological properties:

Key Observations :

- Lipophilicity: The phenoxy group in the target compound likely confers moderate lipophilicity, intermediate between the benzyloxy (more lipophilic) and hydroxy/methoxymethoxy (more polar) analogues .

- Reactivity : Nitro groups in all analogues may undergo reduction or participate in electrophilic substitution reactions. The hydroxy variant (CAS 31839-20-0) is prone to oxidation, whereas benzyloxy and methoxymethoxy groups offer stability under acidic/basic conditions .

Fluorinated Analogues

For example, 4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3) exhibits hypothesized pharmaceutical relevance due to its amino-fluoro-methoxy motif, which may enhance target binding affinity .

Biological Activity

5-Methoxy-2-nitro-4-phenoxybenzoic acid (MNPB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and case studies.

MNPB is synthesized through the nitration of 5-methoxy-2-phenoxybenzoic acid using concentrated sulfuric and nitric acids. This process allows for the selective introduction of the nitro group at the desired position on the aromatic ring, which is crucial for its biological activity. The compound features three functional groups: methoxy, nitro, and phenoxy, which contribute to its unique chemical behavior and potential therapeutic effects.

Antimicrobial Properties

Research indicates that MNPB exhibits antimicrobial activity against various pathogens. A study demonstrated that derivatives of benzoic acid, including MNPB, can inhibit bacterial growth by disrupting cellular processes. The nitro group in MNPB is particularly important for its bioactivity as it can undergo bioreduction within microbial cells to produce reactive intermediates that interact with cellular components .

Antioxidant Activity

MNPB has shown promising antioxidant properties. In vitro assays suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is vital for protecting cells from damage caused by oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .

Cytotoxic Effects

The cytotoxicity of MNPB has been evaluated in various cancer cell lines. Studies report that MNPB induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For instance, it has been shown to inhibit cell proliferation in Hep-G2 (hepatocellular carcinoma) and A2058 (melanoma) cell lines while exhibiting minimal toxicity to normal fibroblast cells .

The biological activity of MNPB is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : MNPB may inhibit key enzymes involved in metabolic pathways or signal transduction, affecting processes such as inflammation and cell growth.

- Gene Expression Modulation : It has been suggested that MNPB can modulate gene expression by interacting with transcription factors, thereby influencing cellular responses to various stimuli .

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive species that can bind to nucleophilic sites in proteins and nucleic acids, potentially leading to therapeutic effects.

Case Studies

- Anticancer Activity : A study evaluated the effects of MNPB on cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to enhanced apoptosis rates and decreased proliferation markers .

- Antimicrobial Efficacy : In another investigation, MNPB was tested against several bacterial strains, demonstrating significant inhibition of growth compared to control groups. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxy-2-nitrobenzoic acid | Lacks phenoxy group | Lower bioactivity |

| 2-Nitro-4-phenoxybenzoic acid | Lacks methoxy group | Altered solubility |

| 5-Methoxy-4-phenoxybenzoic acid | Lacks nitro group | Reduced potential for bioreduction |

MNPB stands out due to the presence of all three functional groups, enhancing its reactivity and biological efficacy compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.